Potent Sub-Nanomolar Anti-HCV Activity in a Validated Replicon Assay
In the context of anti-HCV research, a series of compounds incorporating the N-Cyclohexyl L-Valinamide motif as a key structural element has demonstrated exceptional potency. Specifically, a related compound series was tested for its ability to inhibit HCV replication in the stably transfected Huh-7 luc/neo (Huh-Luc) cell line, a standard model for HCV replicon studies. The assay measured the effective concentration required to reduce viral replication by 50% (EC₅₀). While the exact structure of the final lead compound from this series is proprietary, the quantitative data highlights the remarkable potency achievable with this scaffold. An EC₅₀ value of 0.00300 nM (3 picomolar) was reported in this replicon assay [1]. This is compared against baseline potencies of early clinical candidates which often exhibit EC₅₀ values in the low nanomolar range (e.g., > 1 nM) in similar assays [1].
| Evidence Dimension | Anti-HCV replication potency |
|---|---|
| Target Compound Data | EC₅₀ = 0.00300 nM (for a compound in the same structural series as N-Cyclohexyl L-Valinamide) |
| Comparator Or Baseline | Baseline for early-stage clinical candidate potency: EC₅₀ > 1 nM (typical value for comparison in similar replicon assays) |
| Quantified Difference | > 300-fold increase in potency over the 1 nM baseline |
| Conditions | HCV genotype 1b (isolate Con1) subgenomic replicon assay in stably transfected Huh-7 luc/neo hepatoma cell line |
Why This Matters
This level of potency, measured in picomolar concentrations, signifies an exceptional starting point for lead optimization, minimizing the required dose and potentially reducing off-target toxicities in subsequent in vivo studies, thus accelerating the drug discovery timeline.
- [1] BindingDB. (n.d.). BDBM243452 (US9427428, 16; US9433609, 16). Binding Affinity Data Entry. View Source
